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Compound of Interest

Compound Name: 2-(3-Methylphenyl)pyrrolidine

Cat. No.: B1306825 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
(3-Methylphenyl)pyrrolidine, a heterocyclic compound of interest to researchers in medicinal

chemistry and drug development. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a detailed analysis based on

predicted spectroscopic data, alongside established experimental protocols for acquiring such

data. The information herein serves as a valuable resource for the characterization,

identification, and quality control of 2-(3-Methylphenyl)pyrrolidine and structurally related

compounds.

Molecular Structure
Chemical Formula: C₁₁H₁₅N Molecular Weight: 161.24 g/mol Structure:

Figure 1. Chemical structure of 2-(3-Methylphenyl)pyrrolidine.
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The following tables summarize the predicted spectroscopic data for 2-(3-
Methylphenyl)pyrrolidine. These predictions are generated using computational algorithms

and serve as a reference for interpreting experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.20 t 1 Ar-H

~7.10 d 1 Ar-H

~7.05 s 1 Ar-H

~6.95 d 1 Ar-H

~4.15 t 1 CH (pyrrolidine C2)

~3.30 m 1 CH₂ (pyrrolidine C5)

~2.95 m 1 CH₂ (pyrrolidine C5)

~2.35 s 3 Ar-CH₃

~2.00 m 1 CH₂ (pyrrolidine C3)

~1.85 m 1 CH₂ (pyrrolidine C3)

~1.70 m 2 CH₂ (pyrrolidine C4)

~1.60 br s 1 NH

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~145.0 Ar-C (quaternary)

~138.0 Ar-C (quaternary)

~128.5 Ar-CH

~127.5 Ar-CH

~127.0 Ar-CH

~124.0 Ar-CH

~60.0 CH (pyrrolidine C2)

~47.0 CH₂ (pyrrolidine C5)

~34.0 CH₂ (pyrrolidine C3)

~25.5 CH₂ (pyrrolidine C4)

~21.5 Ar-CH₃

Predicted in CDCl₃

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Functional Group

3300 - 3500 (weak-medium,

broad)
N-H Stretch Secondary Amine

3000 - 3100 (medium) C-H Stretch Aromatic

2850 - 2960 (medium-strong) C-H Stretch Aliphatic

1600, 1490 (medium, sharp) C=C Stretch Aromatic Ring

1450 - 1470 (medium) CH₂ Bend Aliphatic

1100 - 1200 (medium) C-N Stretch Amine

700 - 800 (strong) C-H Bend (out-of-plane) m-Disubstituted Aromatic

Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Notes

161 [M]⁺ Molecular Ion

160 [M-H]⁺ Loss of a hydrogen radical

91 [C₇H₇]⁺
Tropylium ion (from benzylic

cleavage)

70 [C₄H₈N]⁺ Pyrrolidinyl fragment

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for 2-(3-
Methylphenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Add a
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small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected chemical shift range (typically 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.[1]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of

the neat liquid or solid sample directly onto the ATR crystal.[2] For transmission, a thin film of

a liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder. Then, record

the sample spectrum over a typical range of 4000-400 cm⁻¹.[3]

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol, acetonitrile).
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Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).[4][5]

Data Acquisition (EI): Introduce the sample into the high-vacuum source where it is

bombarded with high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[5]

Data Acquisition (ESI): Infuse the sample solution into the ESI source, where a high voltage

is applied to generate a fine spray of charged droplets, leading to gas-phase ions.[6]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-(3-Methylphenyl)pyrrolidine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis of 2-(3-Methylphenyl)pyrrolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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